2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of thiazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling through acylation and urea formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust catalysts and efficient purification techniques, such as crystallization and chromatography, ensures the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the urea and thiazole moieties, resulting in the formation of amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the urea group can produce amines.
Scientific Research Applications
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives:
Benzothiazole derivatives: Similar compounds, like 6-substituted benzo[d]thiazoles, are studied for their biological activities and use in medicinal chemistry.
Uniqueness
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is unique due to its combination of thiazole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-11-6-7-14-15(8-11)28-19(22-14)23-16(25)9-13-10-27-18(21-13)24-17(26)20-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,22,23,25)(H2,20,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELICOOJWSOVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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